2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a benzimidazole moiety and a cyclohexane ring
Preparation Methods
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the cyclohexane moiety. Common synthetic routes include:
Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids to form the benzimidazole core.
Condensation Reactions: Using cyclohexane-1,3-dione derivatives to introduce the cyclohexane ring.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles, leading to a variety of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as reflux or room temperature depending on the desired product.
Scientific Research Applications
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione can be compared with similar compounds, such as:
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile: Shares the benzimidazole core but differs in the attached functional groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring and is used in different applications, such as catalysis.
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-[(4-ethylbenzyl)(methyl)amino]-3-oxobutanenitrile: Another derivative with distinct functional groups that influence its reactivity and applications.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-9,13,22H,10-11H2,(H,20,21) |
InChI Key |
VDUJDVJIGJSAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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